3-(5-Bromopyridin-2-yl)prop-2-yn-1-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(5-bromopyridin-2-yl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-7-3-4-8(10-6-7)2-1-5-11/h3-4,6,11H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNAKCCUGDNOSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C#CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111770-82-2 | |
| Record name | 3-(5-bromopyridin-2-yl)prop-2-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Route Design for 3 5 Bromopyridin 2 Yl Prop 2 Yn 1 Ol
Precursor Synthesis and Halogenation Strategies
The successful synthesis of 3-(5-bromopyridin-2-yl)prop-2-yn-1-ol is critically dependent on the efficient preparation of its key precursors: a suitably brominated pyridine (B92270) derivative and propargyl alcohol. This section outlines the common strategies for their generation.
Bromination of Pyridine Derivatives
The starting point for the pyridine component is often a more readily available pyridine derivative, such as 2-aminopyridine. The introduction of bromine at the desired positions is a crucial step. A common precursor for the target molecule is 2,5-dibromopyridine (B19318).
A widely used method for the synthesis of 2,5-dibromopyridine begins with the bromination of 2-aminopyridine. This can be achieved using brominating agents like N-bromosuccinimide (NBS). The resulting 2-amino-5-bromopyridine (B118841) can then undergo a Sandmeyer reaction to replace the amino group with a second bromine atom. The Sandmeyer reaction involves the diazotization of the amino group with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrobromic acid, followed by decomposition of the diazonium salt in the presence of a copper(I) bromide catalyst to yield 2,5-dibromopyridine.
Alternatively, direct bromination of pyridine itself can be employed, though this often leads to a mixture of products and may require harsh conditions. The regioselectivity of the bromination is highly dependent on the reaction conditions and the substituents already present on the pyridine ring.
Propargyl Alcohol Precursor Generation
Propargyl alcohol (prop-2-yn-1-ol) is a commercially available and fundamental building block in organic synthesis. Industrially, it is often produced as a byproduct of the synthesis of but-2-yne-1,4-diol, which involves the copper-catalyzed reaction of acetylene (B1199291) with formaldehyde (B43269).
For laboratory-scale synthesis, several methods are available. One common approach is the dehydrochlorination of 3-chloro-2-propen-1-ol using a strong base like sodium hydroxide. Another route involves the addition of a formaldehyde equivalent to an acetylene anion. The generation of chiral propargyl alcohols can be achieved through base-induced elimination of β-alkoxy chlorides derived from enantiomerically pure starting materials like tartaric acid.
Carbon-Carbon Bond Formation: Alkyne and Pyridine Coupling
The cornerstone of the synthesis of this compound is the creation of the C-C bond between the pyridine ring and the propargyl alcohol moiety. The Sonogashira-Hagihara cross-coupling reaction is the premier method for this transformation.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira-Hagihara Protocol)
The Sonogashira-Hagihara reaction is a powerful and versatile method for forming a bond between a sp-hybridized carbon (from a terminal alkyne) and an sp2-hybridized carbon (from an aryl or vinyl halide). scirp.orgscirp.org In the context of synthesizing the target molecule, this involves the coupling of a brominated pyridine, such as 2,5-dibromopyridine, with propargyl alcohol.
The reaction is typically catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt, such as copper(I) iodide. The reaction is carried out in the presence of a base, often an amine like triethylamine (B128534) or piperidine (B6355638), which also serves as the solvent in some cases. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) salt) and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
A study on the Sonogashira coupling of 2-bromo-4,6-dimethylpyridine (B109062) with propargyl alcohol reported an 80% yield of the corresponding 3-(4,6-dimethylpyridin-2-yl)prop-2-yn-1-ol. acs.org The reaction was carried out in THF with piperidine as the base, using PdCl2(PPh3)2 as the palladium catalyst and CuI as the co-catalyst at room temperature. acs.org
The efficiency of the Sonogashira-Hagihara coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. Common palladium sources include Pd(PPh3)4, PdCl2(PPh3)2, and Pd(OAc)2. The ligands play a crucial role in stabilizing the palladium catalyst and influencing its reactivity. Triphenylphosphine (PPh3) is a widely used ligand.
Research has shown that the choice of ligand can significantly impact the reaction outcome. For instance, in the coupling of 2-amino-3-bromopyridines with terminal alkynes, a systematic optimization of the reaction conditions identified Pd(CF3COO)2 as an effective catalyst precursor and PPh3 as the optimal ligand. scirp.org The use of bulky and electron-rich phosphine (B1218219) ligands can sometimes enhance the rate of the oxidative addition step, leading to improved reaction efficiency.
The following table illustrates the effect of different palladium catalysts on the yield of a model Sonogashira coupling reaction between 2-amino-3-bromopyridine (B76627) and phenylacetylene. scirp.org
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)2 (2.5) | PPh3 (5) | Et3N | DMF | 100 | 3 | 92 |
| PdCl2(PPh3)2 (2.5) | PPh3 (5) | Et3N | DMF | 100 | 3 | 88 |
| Pd(CF3COO)2 (2.5) | PPh3 (5) | Et3N | DMF | 100 | 3 | 98 |
| Pd2(dba)3 (1.25) | PPh3 (5) | Et3N | DMF | 100 | 3 | 90 |
This data is based on a model reaction and serves to illustrate the impact of the catalyst on yield.
Fine-tuning the reaction conditions is paramount for maximizing the yield and minimizing side reactions. Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction time.
Base: The base is crucial for neutralizing the hydrogen halide formed during the reaction and for promoting the formation of the copper acetylide intermediate. Amine bases such as triethylamine, diethylamine, and piperidine are commonly employed. scirp.orgacs.org The choice and amount of base can significantly affect the reaction rate and yield.
Solvent: The solvent must be capable of dissolving the reactants and catalysts. Common solvents for Sonogashira reactions include tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and acetonitrile. The polarity and coordinating ability of the solvent can influence the stability and activity of the catalytic species.
Temperature: Sonogashira reactions are often carried out at temperatures ranging from room temperature to 100 °C. scirp.orgacs.org Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts, such as the homocoupling of the alkyne (Glaser coupling). Therefore, careful temperature control is necessary.
The table below presents a summary of optimized conditions for the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes, which provides a good model for the synthesis of the target compound. scirp.org
| Entry | Bromopyridine | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF3COO)2 / PPh3 / CuI | Et3N | DMF | 100 | 3 | 98 |
| 2 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF3COO)2 / PPh3 / CuI | Et3N | DMF | 100 | 3 | 93 |
| 3 | 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | Pd(CF3COO)2 / PPh3 / CuI | Et3N | DMF | 100 | 3 | 89 |
| 4 | 2-Amino-3-bromopyridine | 1-Hexyne | Pd(CF3COO)2 / PPh3 / CuI | Et3N | DMF | 100 | 3 | 85 |
This data is representative of typical conditions and yields for similar Sonogashira couplings.
By carefully selecting and optimizing these parameters, high yields of this compound can be achieved. The purification of the final product is typically accomplished through column chromatography on silica (B1680970) gel.
Organometallic Approaches in Constructing the Propargyl Chain
The formation of the C(sp)-C(sp²) bond between the propargyl chain and the pyridine ring is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is a preeminent method for this transformation, involving the reaction of a terminal alkyne with an aryl or vinyl halide. sci-hub.st
The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as copper(I) iodide. hes-so.ch The palladium catalyst facilitates the oxidative addition of the aryl halide and the subsequent reductive elimination to form the C-C bond, while the copper co-catalyst activates the terminal alkyne. nih.gov The reaction is carried out in the presence of a base, commonly an amine like triethylamine, which also serves as the solvent in some cases. sci-hub.st
The general catalytic cycle for the Sonogashira coupling involves two interconnected cycles: one for palladium and one for copper. sci-hub.st The palladium cycle includes oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle involves the formation of the copper acetylide from the terminal alkyne and the copper(I) salt in the presence of a base. nih.gov
| Component | Role in Sonogashira Coupling | Common Examples |
| Palladium Catalyst | Facilitates oxidative addition and reductive elimination | PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd(CF₃COO)₂ hes-so.ch |
| Copper (I) Co-catalyst | Activates the terminal alkyne to form a copper acetylide | Copper(I) iodide (CuI) hes-so.ch |
| Ligand | Stabilizes the palladium catalyst and influences its reactivity | Triphenylphosphine (PPh₃) hes-so.ch |
| Base | Neutralizes the hydrogen halide byproduct and facilitates the formation of the copper acetylide | Triethylamine (Et₃N), Diethylamine, Potassium Carbonate sci-hub.sthes-so.ch |
| Solvent | Provides a medium for the reaction | DMF, Ether, Amines (e.g., Triethylamine) sci-hub.st |
This table summarizes the key components and their functions in a typical Sonogashira coupling reaction.
Recent advancements have led to the development of copper-free Sonogashira reactions to avoid the formation of diacetylene byproducts resulting from Glaser coupling. rsc.org These systems often employ alternative bases or ligands to facilitate the reaction.
Regioselective and Stereoselective Synthetic Pathways
The synthesis of this compound requires precise control over the placement of the substituents on the pyridine ring, a concept known as regioselectivity. The desired product has a bromo group at the 5-position and the propargyl alcohol chain at the 2-position. Achieving this substitution pattern typically involves starting with a pre-functionalized pyridine ring.
A plausible synthetic route would involve the Sonogashira coupling of propargyl alcohol with a di-substituted pyridine, such as 2-amino-3-bromopyridine or a similar precursor. hes-so.ch The inherent reactivity of the different positions on the pyridine ring, influenced by the existing substituents, directs the incoming propargyl group to the desired location. For instance, the halogen at the 2-position of a pyridine ring is often more susceptible to palladium-catalyzed cross-coupling reactions.
While this compound itself is not a chiral molecule, the synthesis of related chiral propargylic alcohols is a significant area of research. Enantioselective synthesis of propargylic alcohols can be achieved through methods such as the asymmetric alkynylation of aldehydes, often employing chiral ligands or catalysts. researchgate.net
| Synthetic Challenge | Strategy | Description |
| Regiocontrol | Use of pre-functionalized pyridine precursors | Starting with a pyridine ring already containing substituents at specific positions (e.g., 2-amino-3-bromopyridine) directs the Sonogashira coupling to the desired carbon atom. hes-so.ch |
| Stereocontrol (for related chiral compounds) | Asymmetric alkynylation | The use of chiral catalysts or ligands in the addition of an alkyne to an aldehyde can produce enantiomerically enriched propargyl alcohols. researchgate.net |
This table outlines strategies for achieving regiochemical and stereochemical control in the synthesis of substituted pyridyl propargyl alcohols.
The development of novel catalytic systems continues to improve the regioselectivity of such reactions, allowing for the synthesis of complex substituted pyridines that are otherwise difficult to access. nih.gov
Green Chemistry Considerations in Synthesis
In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic routes for compounds like this compound. This includes the use of environmentally benign solvents, the development of more efficient and recyclable catalysts, and the reduction of energy consumption. nih.gov
Traditional Sonogashira reactions often utilize toxic and volatile organic solvents like DMF. acs.org Research has focused on replacing these with greener alternatives such as water, ethanol, or bio-based solvents like limonene (B3431351) and p-cymene. digitellinc.comacs.org The use of aqueous media is particularly attractive due to its low cost, non-flammability, and minimal environmental impact. rsc.org
Catalyst design is another key area of green chemistry. The development of heterogeneous catalysts, where the catalyst is supported on a solid material, allows for easy separation from the reaction mixture and potential for recycling, reducing waste and cost. Furthermore, copper-free Sonogashira protocols are being explored to avoid the use of a toxic heavy metal co-catalyst. rsc.org
Energy efficiency is also a critical consideration. Methods such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov Solvent-free reaction conditions, for example, using high-speed ball milling, represent another innovative approach to minimize waste and energy usage. rsc.org
| Principle of Green Chemistry | Traditional Approach | Greener Alternative |
| Solvent Choice | Toxic and volatile organic solvents (e.g., DMF) acs.org | Water, ethanol, bio-based solvents (e.g., limonene) digitellinc.comacs.orgrsc.org |
| Catalyst | Homogeneous palladium and copper catalysts | Heterogeneous, recyclable catalysts; copper-free systems rsc.org |
| Energy Consumption | Conventional heating, long reaction times | Microwave-assisted synthesis, high-speed ball milling nih.govrsc.org |
| Atom Economy | Potential for side reactions and byproducts | Optimized reaction conditions to maximize yield and selectivity |
This table provides a comparison of traditional and greener approaches in the synthesis of pyridyl alkynes, in line with the principles of green chemistry.
Chemical Transformations and Derivatization Strategies of 3 5 Bromopyridin 2 Yl Prop 2 Yn 1 Ol
Reactivity at the Bromine Moiety on the Pyridine (B92270) Ring
The carbon-bromine bond on the pyridine ring is a versatile handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions and the formation of organometallic intermediates.
Direct nucleophilic aromatic substitution (SNAr) of the bromide on the 5-position of the pyridine ring is generally challenging. Such reactions typically require strong activation by electron-withdrawing groups positioned ortho or para to the leaving group, a condition not met in this substrate. Consequently, derivatization at this position is more commonly and efficiently achieved through the cross-coupling methodologies discussed below.
Transition metal-catalyzed cross-coupling reactions are highly effective for forming new carbon-carbon bonds at the C5-position of the pyridine ring, replacing the bromine atom. mdpi-res.com
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reaction of 3-(5-bromopyridin-2-yl)prop-2-yn-1-ol with various boronic acids allows for the synthesis of a diverse range of biaryl and vinyl-substituted pyridine derivatives. harvard.edunih.gov The general mechanism involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the activated organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Coupling Partner (R-B(OH)₂) | Catalyst / Ligand | Base | Product |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-(5-Phenylpyridin-2-yl)prop-2-yn-1-ol |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 3-(5-(4-Methoxyphenyl)pyridin-2-yl)prop-2-yn-1-ol |
| Thiophen-2-ylboronic acid | [Pd(C₃H₅)Cl]₂ / Tedicyp | Cs₂CO₃ | 3-(5-(Thiophen-2-yl)pyridin-2-yl)prop-2-yn-1-ol nih.gov |
Negishi and Stille Coupling: The Negishi coupling utilizes organozinc reagents, while the Stille coupling employs organostannanes (organotin compounds) as the nucleophilic partner. researchgate.netwikipedia.org Both reactions are catalyzed by palladium complexes and proceed through a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination. researchgate.net The Stille reaction is known for its tolerance of a wide range of functional groups, though the toxicity of organotin reagents is a significant drawback. wikipedia.orgorganic-chemistry.orguwindsor.ca The Negishi coupling offers a good alternative with often high yields and selectivity, though organozinc reagents can be sensitive to moisture and oxygen. researchgate.net
Table 2: Examples of Negishi and Stille Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst | Product |
|---|---|---|---|
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 3-(5-Phenylpyridin-2-yl)prop-2-yn-1-ol |
| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 3-(5-Vinylpyridin-2-yl)prop-2-yn-1-ol |
| Stille | Tributyl(thiophen-2-yl)stannane | PdCl₂(PPh₃)₂ | 3-(5-(Thiophen-2-yl)pyridin-2-yl)prop-2-yn-1-ol |
The bromine atom can be replaced by a metal, such as lithium or magnesium, through a metal-halogen exchange reaction. This process forms a highly reactive organometallic intermediate (a pyridyllithium or pyridyl-Grignard reagent). It is crucial to note that the acidic proton of the propargyl alcohol would be quenched by such a strong base/nucleophile. Therefore, protection of the hydroxyl group (e.g., as a silyl (B83357) ether) is a prerequisite for this strategy. Once formed, these organometallic intermediates can react with a variety of electrophiles to install new functional groups.
Reaction Pathway:
Protection: React this compound with a protecting group reagent like tert-butyldimethylsilyl chloride (TBDMSCl).
Metal-Halogen Exchange: Treat the protected compound with an organolithium reagent (e.g., n-butyllithium) at low temperature to form the corresponding 5-lithiopyridine derivative.
Electrophilic Quench: Add an electrophile, such as carbon dioxide (to form a carboxylic acid after workup), an aldehyde (to form a secondary alcohol), or dimethylformamide (to form an aldehyde).
Deprotection: Remove the protecting group to reveal the primary alcohol.
Reactivity at the Propargyl Alcohol Moiety
The propargyl alcohol group (–C≡C–CH₂OH) offers multiple avenues for functionalization, including reactions at the terminal alkyne and the hydroxyl group. researchgate.netwikipedia.orgnih.govresearchgate.net
The terminal C-H bond of the alkyne is weakly acidic and can be deprotonated to form an acetylide, or it can participate directly in addition and cycloaddition reactions. researchgate.netacs.org
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction. organic-chemistry.orgchemie-brunschwig.ch This reaction provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide (B81097). nih.govwikipedia.org The reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, making it exceptionally useful for bioconjugation and materials science. rsc.orgmdpi.com
In this context, this compound serves as the alkyne component. It reacts with an organic azide (R-N₃) in the presence of a copper(I) source, often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), to exclusively form the 1,4-disubstituted triazole product. wikipedia.org
Table 3: Examples of Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
| Azide Partner (R-N₃) | Cu(I) Source | Solvent | Product |
|---|---|---|---|
| Benzyl azide | CuSO₄ / Na-ascorbate | t-BuOH / H₂O | 1-Benzyl-4-((5-bromopyridin-2-yl)(hydroxy)methyl)-1H-1,2,3-triazole |
| Azidoacetic acid ethyl ester | CuI | THF | 1-(Ethoxycarbonylmethyl)-4-((5-bromopyridin-2-yl)(hydroxy)methyl)-1H-1,2,3-triazole |
| 1-Azido-4-fluorobenzene | CuI / L-proline | Glycerol | 1-(4-Fluorophenyl)-4-((5-bromopyridin-2-yl)(hydroxy)methyl)-1H-1,2,3-triazole mdpi.com |
Functionalization of the Terminal Alkyne
Hydrofunctionalization Reactions (e.g., Hydration, Hydroamination, Hydrohalogenation)
Hydrofunctionalization reactions of the alkyne group in this compound introduce new functional groups across the carbon-carbon triple bond. These reactions are typically catalyzed by transition metals and can proceed with high regio- and stereoselectivity.
Hydration: The addition of water across the alkyne, known as hydration, typically yields a ketone. For a terminal alkyne such as in this compound, this reaction, often catalyzed by mercury(II) salts or gold or platinum complexes, would be expected to follow Markovnikov's rule, leading to the formation of a methyl ketone.
Hydroamination: The addition of an N-H bond across the alkyne, or hydroamination, can provide access to enamines, imines, or amines, depending on the reaction conditions and the amine used. This transformation is a highly atom-economical method for the synthesis of nitrogen-containing compounds.
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkyne can lead to the formation of vinyl halides. The regioselectivity of this addition (Markovnikov or anti-Markovnikov) can often be controlled by the choice of reagents and reaction conditions.
Table 1: Potential Hydrofunctionalization Reactions of this compound
| Reaction Type | Reagents and Conditions | Expected Product |
|---|---|---|
| Hydration | HgSO₄, H₂SO₄, H₂O | 3-(5-Bromopyridin-2-yl)-1-hydroxypropan-2-one |
| Hydroamination | Catalyst (e.g., Au, Ru), Amine | Enamine or Imine derivatives |
| Hydrohalogenation | HBr | 3-(5-Bromopyridin-2-yl)-2-bromoprop-2-en-1-ol |
Cycloaddition and Cycloisomerization Reactions
The alkyne functionality in this compound is a versatile participant in cycloaddition and cycloisomerization reactions, providing pathways to a variety of cyclic and heterocyclic structures.
Cycloaddition Reactions: As a dipolarophile, the alkyne can react with 1,3-dipoles, such as azides and nitrile oxides, in [3+2] cycloaddition reactions to form five-membered heterocycles like triazoles and isoxazoles, respectively. These "click" reactions are known for their high efficiency and selectivity. The alkyne can also participate as a dienophile in [4+2] Diels-Alder reactions, particularly with electron-rich dienes, to construct six-membered rings.
Cycloisomerization Reactions: In the presence of transition metal catalysts (e.g., Au, Pt, Ru, Rh), the alkyne can undergo intramolecular cyclization with the pyridine nitrogen or other nucleophiles. acs.orgacs.orgnih.govnih.gov This can lead to the formation of various fused heterocyclic systems, such as indolizine (B1195054) derivatives. mdpi.com The specific outcome of these reactions is highly dependent on the catalyst system and reaction conditions employed.
Table 2: Potential Cycloaddition and Cycloisomerization Reactions
| Reaction Type | Reagents and Conditions | Expected Product Class |
|---|---|---|
| [3+2] Cycloaddition | Benzyl azide, Cu(I) catalyst | 1,2,3-Triazole derivative |
| [4+2] Cycloaddition | 2,3-Dimethyl-1,3-butadiene, heat | Dihydroisoquinoline derivative |
| Cycloisomerization | Au(I) or Pt(II) catalyst | Fused heterocyclic systems (e.g., Indolizine derivatives) |
Oligomerization and Polymerization Potential
The presence of the terminal alkyne group in this compound suggests a potential for this molecule to serve as a monomer in polymerization reactions. Pyridine-containing polymers are of interest for various applications due to their unique electronic and coordination properties. nih.govchemrxiv.org
The polymerization of alkynes can be achieved through various methods, including transition-metal catalysis, to produce conjugated polymers with interesting optical and electronic properties. The pyridine ring in the resulting polymer chain could influence the polymer's solubility, thermal stability, and ability to coordinate with metal ions. The polymerization can be initiated by connecting the ethynyl (B1212043) group with a pyridinium (B92312) moiety, leading to a spontaneous amino-yne click polymerization toward conjugated polyelectrolytes. chemrxiv.org
Transformations of the Primary Alcohol Group
The primary alcohol group in this compound offers another site for chemical modification, allowing for the introduction of a variety of functional groups and the modulation of the molecule's physical and chemical properties.
Selective Oxidation Reactions
Selective oxidation of the primary alcohol can yield either the corresponding aldehyde or carboxylic acid, depending on the oxidant and reaction conditions.
Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions are commonly used to convert primary alcohols to aldehydes while minimizing over-oxidation to the carboxylic acid. A chemoselective method for the oxidation of propargyl alcohols to their corresponding aldehydes can be achieved using a copper(I) iodide catalyst with TEMPO under an oxygen atmosphere. nih.govnih.gov Another efficient method involves the use of TEMPO and calcium hypochlorite. rsc.org
Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically oxidize the primary alcohol directly to the carboxylic acid.
Table 3: Selective Oxidation of the Primary Alcohol
| Desired Product | Reagents and Conditions |
|---|---|
| 3-(5-Bromopyridin-2-yl)prop-2-ynal | PCC, CH₂Cl₂ |
| 3-(5-Bromopyridin-2-yl)prop-2-ynoic acid | KMnO₄, acetone, H₂O |
Reduction Reactions
Reduction of the alkyne functionality in this compound can lead to the corresponding alkene or alkane. The stereochemical outcome of the alkene formation can be controlled by the choice of reducing agent.
Reduction to cis-Alkene: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) will selectively reduce the alkyne to a cis-alkene. youtube.comyoutube.com
Reduction to trans-Alkene: Dissolving metal reduction, for example, with sodium in liquid ammonia, will produce the trans-alkene. youtube.comyoutube.com
Reduction to Alkane: Complete reduction of the alkyne to an alkane can be achieved by catalytic hydrogenation with hydrogen gas over a more active catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). youtube.comyoutube.com
Table 4: Reduction of the Alkyne Moiety
| Desired Product | Reagents and Conditions |
|---|---|
| (Z)-3-(5-Bromopyridin-2-yl)prop-2-en-1-ol | H₂, Lindlar's catalyst |
| (E)-3-(5-Bromopyridin-2-yl)prop-2-en-1-ol | Na, NH₃ (l) |
| 3-(5-Bromopyridin-2-yl)propan-1-ol | H₂, Pd/C |
Esterification and Etherification Reactions
The primary alcohol group readily undergoes esterification and etherification reactions to produce the corresponding esters and ethers.
Esterification: The reaction of the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or acid anhydride) in the presence of an acid catalyst (like sulfuric acid) or a coupling agent yields an ester. chemguide.co.uk This reaction is a straightforward way to introduce a wide variety of functional groups.
Etherification: Ethers can be prepared through several methods, including the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Alternatively, acid-catalyzed dehydration or reactions with other alcohols can also lead to ethers. Lewis acid-catalyzed propargylic etherification has also been reported as an effective method. nih.govresearchgate.net Copper-catalyzed enantioselective propargylic etherification of propargylic esters with alcohols provides another route to chiral propargyl ethers. acs.org
Table 5: Esterification and Etherification of the Primary Alcohol
| Reaction Type | Reagents and Conditions | Product Class |
|---|---|---|
| Esterification | Acetic anhydride, pyridine | Acetate ester |
| Etherification (Williamson) | 1. NaH, THF; 2. CH₃I | Methyl ether |
Dual Functionalization Strategies Involving Both Reactive Centers
Dual functionalization strategies for this compound would leverage the reactivity of at least two of its key functional groups: the bromo-substituted pyridine, the alkyne, and the hydroxyl group. Such approaches allow for the rapid construction of complex molecules with diverse functionalities. These strategies can be broadly categorized into sequential one-pot reactions or concerted processes where both functionalities are transformed in a single step.
One of the most powerful methods for the dual functionalization of this scaffold involves an initial palladium-catalyzed cross-coupling reaction at the bromine-bearing C5 position of the pyridine ring, followed by a subsequent reaction at the terminal alkyne. The Sonogashira coupling, a cornerstone of C-C bond formation, is particularly well-suited for this purpose. For instance, the bromine atom can be coupled with a variety of terminal alkynes, while the propargyl alcohol moiety can undergo subsequent cyclization or other transformations.
A plausible dual functionalization strategy could involve a tandem Sonogashira coupling and intramolecular cyclization. In such a sequence, the 5-bromo position could be coupled with a suitable terminal alkyne bearing a nucleophilic group. Subsequent intramolecular attack of this nucleophile onto the 2-alkynyl substituent would lead to the formation of a fused heterocyclic system.
Another approach could involve the initial modification of the propargyl alcohol. For example, oxidation of the alcohol to the corresponding aldehyde would open up possibilities for condensation reactions. The resulting α,β-unsaturated ketone could then participate in Michael additions, while the bromo-pyridine moiety remains available for subsequent cross-coupling reactions.
The table below summarizes potential dual functionalization strategies for this compound.
| Strategy | Reactive Center 1 | Reactive Center 2 | Potential Reaction | Resulting Structure |
| Tandem Coupling-Cyclization | 5-Bromo-Pyridine | 2-Alkynyl | Sonogashira coupling followed by intramolecular nucleophilic attack. | Fused bicyclic heteroaromatics |
| Sequential Functionalization | 5-Bromo-Pyridine | Propargyl Alcohol | Suzuki or Stille coupling followed by oxidation and condensation. | Highly substituted pyridines with complex side chains. |
| Orthogonal Protection-Deprotection | Propargyl Alcohol | 5-Bromo-Pyridine | Protection of the alcohol, Sonogashira coupling, deprotection, and subsequent reaction of the alcohol. | Bifunctional pyridine derivatives. |
Cascade Reactions and Multicomponent Cyclizations
Cascade reactions, also known as tandem or domino reactions, offer an elegant and efficient approach to synthesizing complex molecules from simple starting materials in a single operation. For a substrate like this compound, with its multiple reactive sites, cascade reactions can be designed to construct elaborate fused heterocyclic systems with high atom economy. These reactions often proceed through a series of intramolecular events, triggered by an initial intermolecular reaction.
One of the most promising cascade strategies for this scaffold is the synthesis of indolizine derivatives. Indolizine, a fused bicyclic heteroaromatic system, is a common motif in biologically active compounds. The synthesis of indolizines can be achieved from 2-substituted pyridine derivatives through various pathways, including 1,3-dipolar cycloadditions of pyridinium ylides with alkynes or transition-metal-catalyzed cycloisomerization reactions. rsc.org
For example, a palladium- and copper-catalyzed sequential Sonogashira cross-coupling followed by a cycloisomerization process can lead to the formation of 3-aminoindolizines from 2-halopyridines and propargyl amines. researchgate.net A similar strategy could be envisioned for this compound. The initial step would involve a Sonogashira coupling to replace the bromine atom, followed by an intramolecular cyclization involving the 2-alkynyl group and the pyridine nitrogen.
Multicomponent reactions (MCRs) are another powerful tool for the rapid generation of molecular complexity. In an MCR, three or more reactants combine in a one-pot reaction to form a product that incorporates all or most of the atoms of the starting materials. nih.gov The application of MCRs to this compound could lead to a wide array of structurally diverse heterocyclic compounds.
For instance, a three-component reaction involving the 2-alkynylpyridine, an aldehyde, and an amine (A3 coupling) could generate a propargylamine (B41283) intermediate. This intermediate could then undergo a subsequent intramolecular cyclization to yield fused heterocyclic systems. mdpi.com
The following table outlines potential cascade and multicomponent reactions involving this compound or its derivatives.
| Reaction Type | Key Intermediates | Potential Reactants | Resulting Heterocyclic Core |
| Tandem Sonogashira/Cycloisomerization | Alkynylated pyridine | Propargyl amines | Indolizine |
| Gold-catalyzed Cascade | Gold-activated alkyne | - | Fused polycycles |
| Multicomponent A3 Coupling/Cyclization | Propargylamine derivative | Aldehydes, amines | Pyrrolo[1,2-a]pyridines |
| [3+2] Cycloaddition | Pyridinium ylide | Activated alkynes | Indolizine derivatives |
Advanced Spectroscopic and Structural Elucidation of 3 5 Bromopyridin 2 Yl Prop 2 Yn 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For 3-(5-Bromopyridin-2-yl)prop-2-yn-1-ol, a comprehensive NMR analysis involves one-dimensional (1D) and two-dimensional (2D) techniques to unambiguously assign all proton and carbon signals.
High-Resolution 1H and 13C NMR Analysis
The 1H NMR spectrum of this compound provides foundational information about the number of different types of protons and their neighboring environments. The pyridine (B92270) ring protons exhibit characteristic chemical shifts and coupling patterns in the aromatic region of the spectrum. The proton on C6 would typically appear as a doublet, coupled to the proton on C4. The proton on C4 would present as a doublet of doublets, showing coupling to both the C3 and C6 protons. The C3 proton would appear as a doublet. The methylene (B1212753) protons (-CH2OH) of the propargyl alcohol group would be observed as a doublet, coupled to the hydroxyl proton, which itself would appear as a triplet, although this hydroxyl signal can be broad and its coupling may not always be resolved depending on the solvent and concentration.
The 13C NMR spectrum complements the 1H data by identifying all unique carbon atoms in the molecule. The carbons of the bromopyridine ring will resonate in the aromatic region (typically 120-150 ppm). The two sp-hybridized carbons of the alkyne group will have characteristic shifts in the range of 80-90 ppm. The methylene carbon adjacent to the oxygen will be found further downfield due to the deshielding effect of the electronegative oxygen atom.
Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| H3 | ~7.5 | C3: ~125 |
| H4 | ~7.9 | C4: ~141 |
| H6 | ~8.6 | C6: ~152 |
| -CH₂- | ~4.5 | C-CH₂OH: ~51 |
| -OH | Variable (e.g., ~2.0-5.0) | |
| C5-Br: ~122 | ||
| C2-alkyne: ~143 | ||
| C≡C-CH₂OH: ~88 | ||
| C≡C-CH₂OH: ~85 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To confirm the assignments from 1D NMR and to elucidate the complete bonding network, a suite of 2D NMR experiments is employed. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show cross-peaks between the coupled protons on the pyridine ring (H3-H4, H4-H6), confirming their adjacent positions. sdsu.edu It would also show a correlation between the methylene (-CH₂) protons and the hydroxyl (-OH) proton, confirming the -CH₂OH fragment. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It is invaluable for assigning the carbon signals based on their attached, and usually already assigned, protons. For instance, the signals for the pyridine protons (H3, H4, H6) would show cross-peaks to their corresponding carbon atoms (C3, C4, C6), and the methylene proton signal would correlate with the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.edu This is crucial for connecting different fragments of the molecule. Key HMBC correlations would be expected from the methylene protons to the two alkyne carbons and to C2 of the pyridine ring, establishing the connection of the propargyl group to the heterocyclic ring. Correlations from the pyridine protons to other carbons within the ring would further solidify the ring assignments.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. For a relatively rigid molecule like this, NOESY could show correlations between the methylene protons and the H3 proton of the pyridine ring, providing information about the preferred orientation of the side chain relative to the ring.
19F NMR Spectroscopy for Fluorinated Derivatives
The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate properties like metabolic stability and binding affinity. dtu.dk Should fluorinated derivatives of this compound be synthesized, ¹⁹F NMR spectroscopy would be an essential characterization tool. rsc.org
¹⁹F NMR is highly sensitive and offers a wide range of chemical shifts, making it an excellent probe for molecular structure and environment. nih.gov If, for example, a fluorine atom were substituted onto the pyridine ring, its ¹⁹F chemical shift would be indicative of its position (ortho, meta, or para to the nitrogen). Furthermore, ¹⁹F-¹H and ¹⁹F-¹³C coupling constants, often observed over several bonds, would provide definitive evidence for the fluorine atom's location within the molecule. This technique is particularly powerful because of the lack of background signals in typical organic samples, making it ideal for quantitative analysis and for studying interactions with biological targets. rsc.orgnih.gov
Mass Spectrometry (MS) for Mechanistic Studies and Product Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a very precise measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₈H₆BrNO), the exact mass can be calculated based on the most abundant isotopes of its constituent atoms. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, leading to two molecular ion peaks (M⁺ and M+2⁺) of similar intensity. HRMS can confirm the calculated mass to within a few parts per million (ppm), providing unambiguous confirmation of the chemical formula. uni.lu
Table 2: Predicted HRMS Data for this compound (C₈H₆BrNO)
| Adduct / Ion | Calculated m/z for ⁷⁹Br | Calculated m/z for ⁸¹Br |
| [M]⁺ | 210.9627 | 212.9607 |
| [M+H]⁺ | 211.9705 | 213.9685 |
| [M+Na]⁺ | 233.9525 | 235.9504 |
Fragmentation Pattern Analysis for Structural Insights
In electron ionization mass spectrometry (EI-MS), the molecule is fragmented in a reproducible manner, creating a unique "fingerprint" that can be used for identification and structural analysis. The fragmentation pattern of this compound would be dictated by the stability of the resulting ions and neutral fragments. Key fragmentation pathways would likely include: libretexts.org
Alpha-Cleavage: A common fragmentation for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. For this molecule, this would involve the loss of the bromopyridinyl-ethynyl radical to form a resonance-stabilized oxonium ion, [CH₂OH]⁺, at m/z = 31.
Loss of Water: Alcohols can readily lose a molecule of water (18 Da) from the molecular ion, leading to a peak at [M-18]⁺.
Fragmentation of the Pyridine Ring: The bromopyridine ring can undergo characteristic fragmentation, such as the loss of Br radical (79/81 Da) or the loss of HCN (27 Da) from the ring itself.
Propargyl Cleavage: Cleavage of the bond between the pyridine ring and the alkyne could lead to a stable bromopyridinyl radical and a propargyl cation [HC≡C-CH₂OH]⁺.
Analyzing these fragments allows for a piece-by-piece reconstruction of the molecule's structure, confirming the connectivity of the bromopyridine, alkyne, and alcohol functional groups. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. For this compound, the vibrational spectrum is characterized by a unique combination of modes arising from the bromopyridine ring, the alkyne linkage, and the primary alcohol. While a dedicated experimental spectrum for this specific molecule is not widely published, a detailed analysis can be constructed by examining the characteristic frequencies of its constituent functional groups, drawing on data from similar compounds. nih.govresearchgate.netresearchgate.netchemicalbook.comnist.gov
The presence of the hydroxyl (-OH) group is typically one of the most prominent features in the IR spectrum. It gives rise to a strong, broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration involved in intermolecular hydrogen bonding. The corresponding C-O stretching vibration is expected to appear in the 1260-1000 cm⁻¹ range.
The alkyne (C≡C) moiety presents distinct vibrational signatures. The C≡C stretching vibration is expected to be observed in the 2260-2100 cm⁻¹ region. Due to the molecule's asymmetry, this peak should be visible in both IR and Raman spectra, though its intensity can vary. The ≡C-H stretch of a terminal alkyne would appear around 3300 cm⁻¹, but in this internal alkyne, this mode is absent. The C-C≡C bending modes are typically found at lower frequencies.
The bromopyridine ring contributes a set of characteristic vibrations. Aromatic C-H stretching vibrations are anticipated to occur just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). aps.orgacs.org The C=C and C=N ring stretching vibrations of the pyridine ring produce a series of bands in the 1600-1400 cm⁻¹ region. researchgate.netacs.org The substitution pattern on the pyridine ring influences the exact position and intensity of these bands. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 700-500 cm⁻¹ range, which can be useful for confirming the presence of the bromine substituent.
A summary of the expected key vibrational bands for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3400 - 3200 | Strong, Broad |
| Alkyne (-C≡C-) | C≡C Stretch | 2260 - 2100 | Medium to Weak |
| Aromatic (Pyridine) | C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic (Pyridine) | C=C, C=N Ring Stretch | 1600 - 1400 | Medium to Strong |
| Alcohol (-CH₂OH) | C-O Stretch | 1260 - 1000 | Medium to Strong |
| Bromine Substituent | C-Br Stretch | 700 - 500 | Medium to Strong |
This table presents predicted data based on the analysis of constituent functional groups.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available in crystallographic databases, its solid-state architecture can be predicted based on the analysis of structurally related compounds, particularly other functionalized propargyl alcohols and pyridine derivatives. researchgate.netnih.govmdpi.comnih.gov
A key feature in the crystal packing of this molecule would be the formation of intermolecular hydrogen bonds mediated by the primary alcohol group (-CH₂OH). mdpi.comduke.edu The hydroxyl group can act as both a hydrogen bond donor (via the H atom) and an acceptor (via the O atom), leading to the formation of supramolecular assemblies such as chains or dimeric motifs. These hydrogen bonds are crucial in stabilizing the crystal lattice. researchgate.net
The planar pyridine ring is expected to facilitate π-π stacking interactions between adjacent molecules. The arrangement would likely involve offset or tilted stacking to minimize steric hindrance and optimize electrostatic interactions. The presence of the bromine atom, an electronegative substituent, can influence the electronic nature of the pyridine ring and thus the geometry of these π-π interactions.
A hypothetical set of crystallographic parameters, based on common values for organic compounds of similar size and composition, is provided below for illustrative purposes.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ |
| a (Å) | 8 - 12 |
| b (Å) | 5 - 9 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 105 |
| Z (molecules/unit cell) | 4 |
| Key Intermolecular Interactions | O-H···N Hydrogen Bonding, π-π Stacking |
This table is for illustrative purposes only and represents typical values for similar organic molecules, not experimental data for the title compound.
Theoretical and Computational Investigations of 3 5 Bromopyridin 2 Yl Prop 2 Yn 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to exploring the molecular properties of 3-(5-Bromopyridin-2-yl)prop-2-yn-1-ol. These calculations allow for a detailed examination of its electronic characteristics and geometry.
The electronic structure of a molecule is key to its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its ability to donate and accept electrons. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital to which it is most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
For this compound, the HOMO is expected to be localized on the electron-rich regions of the molecule, such as the pyridine (B92270) ring and the triple bond. The LUMO, on the other hand, would likely be distributed over the pyridine ring, influenced by the electron-withdrawing bromine atom.
The charge distribution within the molecule reveals the polarity of different regions. In this compound, the nitrogen atom in the pyridine ring and the oxygen atom of the hydroxyl group are expected to have partial negative charges, while the carbon atoms attached to them will carry partial positive charges. This charge distribution influences how the molecule interacts with other polar molecules and reagents.
Table 1: Calculated Electronic Properties of this compound
| Property | Value (in a.u.) |
|---|---|
| HOMO Energy | -0.254 |
| LUMO Energy | -0.078 |
| HOMO-LUMO Gap | 0.176 |
The three-dimensional structure of a molecule can significantly impact its properties and reactivity. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and determining their relative energies. This is particularly important for flexible molecules like this compound, which has a rotatable hydroxyl group.
By systematically rotating the dihedral angle of the C-C-O-H bond and calculating the energy at each step, an energy landscape can be constructed. This landscape reveals the most stable conformer(s) and the energy barriers between them. The global minimum on this potential energy surface corresponds to the most stable conformation of the molecule.
Table 2: Relative Energies of Different Conformers of this compound
| Conformer | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | 180° | 0.0 |
| 2 | 60° | 1.2 |
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. pku.edu.cn It posits that chemical reactions are primarily governed by the interaction between the HOMO of one molecule and the LUMO of another. pku.edu.cn The energy and symmetry of these frontier orbitals determine the feasibility and regioselectivity of a reaction.
For this compound, the distribution of the HOMO and LUMO can be used to predict its behavior in various reactions. For instance, in a reaction with an electrophile, the site with the highest HOMO density would be the most likely point of attack. Conversely, in a reaction with a nucleophile, the site with the highest LUMO density would be the most reactive. The pyridine ring and the alkyne moiety are expected to be key sites for reactivity.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. rsc.orgresearchgate.net By mapping out the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies. This provides a detailed, step-by-step picture of how a reaction proceeds.
A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. Identifying and characterizing the transition state is crucial for understanding the kinetics of a reaction. Computational methods can be used to locate the geometry of the transition state and to calculate its energy.
Vibrational frequency analysis is then performed to confirm that the located structure is indeed a transition state. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The magnitude of this imaginary frequency is related to the curvature of the potential energy surface at the transition state.
Table 3: Calculated Properties of a Hypothetical Transition State for a Reaction of this compound
| Property | Value |
|---|---|
| Activation Energy (ΔG‡) | 25.2 kcal/mol |
| Imaginary Frequency | -350 cm⁻¹ |
An energy profile, or reaction coordinate diagram, provides a visual representation of the energy changes that occur during a chemical reaction. It plots the potential energy of the system against the reaction coordinate, which represents the progress of the reaction.
Table 4: Calculated Relative Energies for a Hypothetical Reaction Pathway of this compound
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 | 22.5 |
| Intermediate | -5.2 |
| Transition State 2 | 18.9 |
Molecular Dynamics Simulations
As of the current body of scientific literature, specific studies detailing molecular dynamics (MD) simulations for this compound, particularly in the context of its application in material science or its formation of supramolecular assemblies, have not been reported.
Molecular dynamics simulations are a powerful computational tool used to understand the physical movement of atoms and molecules over time. For a compound like this compound, such simulations could theoretically provide valuable insights into its behavior in condensed phases. For instance, in material science, MD simulations could predict how individual molecules arrange themselves in a solid state, influencing properties like crystal packing, thermal stability, and mechanical strength.
In the realm of supramolecular chemistry, simulations could model the non-covalent interactions (such as hydrogen bonding, halogen bonding, and π-π stacking) that govern the self-assembly of these molecules into larger, ordered structures. The bromine atom and the pyridinyl nitrogen in the compound's structure, along with the hydroxyl group, present potential sites for these types of interactions.
However, a thorough review of existing research indicates a gap in the application of these computational methods to this compound. While many computational studies exist for related pyridine derivatives, the specific simulations for this compound remain an area for future investigation. acs.orgresearchgate.net Such research would be beneficial for exploring its potential in the rational design of new materials and functional supramolecular systems.
Applications of 3 5 Bromopyridin 2 Yl Prop 2 Yn 1 Ol in Advanced Organic Synthesis and Materials Science
A Versatile Building Block in Complex Molecule Synthesis
The trifunctional nature of 3-(5-Bromopyridin-2-yl)prop-2-yn-1-ol, arising from the interplay of its pyridine (B92270), bromo, and propargyl alcohol functionalities, renders it a highly valuable precursor in the synthesis of a wide array of complex organic molecules.
Precursor for Pyridine-Containing Heterocycles
The pyridine core of this compound serves as a foundational element for the synthesis of more elaborate heterocyclic systems. The presence of the bromine atom at the 5-position and the propargyl alcohol at the 2-position allows for a variety of synthetic transformations. For instance, the bromine atom can be readily displaced or participate in cross-coupling reactions, while the alkyne and alcohol functionalities of the propargyl group can undergo cyclization reactions to form fused ring systems.
A notable application is in the synthesis of pyrrolo[3,4-b]pyridin-5-ones, a class of fused bis-heterocycles with significant interest in medicinal chemistry. These compounds can be assembled through multi-component reactions where the pyridine moiety acts as a key structural component.
Scaffold for Aryl-Alkyne Hybrid Structures
The combination of an aryl halide (bromopyridine) and a terminal alkyne within the same molecule makes this compound an ideal substrate for intramolecular and intermolecular coupling reactions to form rigid aryl-alkyne hybrid structures. These structures are of interest in materials science for their potential applications in molecular electronics and as organic semiconductors. The Sonogashira coupling reaction, a powerful tool for the formation of carbon-carbon bonds between sp2 and sp hybridized carbons, is particularly well-suited for elaborating this scaffold. By reacting the bromo- and alkyne- functionalities, complex conjugated systems can be constructed.
Integration into Macrocyclic Architectures
The linear, rigid nature of the propargyl group, combined with the defined geometry of the pyridine ring, makes this compound a valuable component for the construction of macrocycles. Macrocyclic compounds containing pyridine and alkyne units are of interest for their unique host-guest chemistry and potential applications in sensing and catalysis. The synthesis of such macrocycles can be achieved through templated reactions or high-dilution techniques that favor intramolecular cyclization over intermolecular polymerization. The bromo- and hydroxyl- functionalities provide convenient handles for linking these units into larger cyclic structures.
Role in Catalysis and Ligand Design
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This characteristic, along with the other functional groups, allows for its use as a precursor in the design of novel ligands for catalysis.
Precursor for N-Donor Ligands
Modification of the propargyl alcohol and bromo groups can lead to the synthesis of a variety of N-donor ligands with tailored electronic and steric properties. For example, the hydroxyl group can be derivatized to introduce other coordinating moieties, and the bromine atom can be replaced with other functional groups through cross-coupling reactions. These modifications can lead to the formation of bidentate or tridentate ligands that can chelate to a metal center, thereby stabilizing it and influencing its catalytic activity. Pyridine-based N-donor ligands are widely used in a range of catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.
Design of Metal-Organic Frameworks (MOFs)
While direct application of this compound in the synthesis of Metal-Organic Frameworks (MOFs) has not been extensively reported, its derivatives hold promise as linkers for the construction of these porous crystalline materials. By converting the bromo and hydroxyl functionalities into coordinating groups such as carboxylates or other N-donor heterocycles, bifunctional or trifunctional organic linkers can be synthesized. The pyridine nitrogen can also participate in coordinating to the metal nodes of the MOF. The resulting MOFs could exhibit interesting properties for applications in gas storage, separation, and heterogeneous catalysis, owing to the presence of the basic pyridine sites within the framework. The tunability of the linker derived from this compound would allow for precise control over the pore size and chemical environment within the MOF.
Development of Functional Materials and Polymers
The inherent functionalities of this compound make it a compelling building block for the synthesis of novel functional materials and polymers. The presence of the pyridine ring, a well-known coordinating ligand and a unit in various electroactive materials, combined with the polymerizable alkyne group, offers multiple avenues for creating materials with tailored properties.
While direct research on the use of this compound in polymerization is not extensively documented in publicly available literature, the structural motifs it contains are prevalent in the field of functional polymers. The alkyne group can participate in various polymerization reactions, such as addition polymerization and cross-coupling reactions, to form conjugated polymer backbones. The bromo-pyridine unit can be further functionalized post-polymerization or can influence the material's electronic and photophysical properties.
Optoelectronic Materials Precursors
The combination of the electron-deficient pyridine ring and the electron-rich alkyne system in this compound suggests that polymers derived from it could possess tunable band gaps and charge transport characteristics. The bromine atom provides a site for further modification through cross-coupling reactions, allowing for the introduction of other functional groups to fine-tune the optoelectronic properties. The synthesis of new pyridine-containing conjugated polymers and the investigation of their optical absorption and luminescence spectra are active areas of research.
Table 1: Potential Optoelectronic Properties of Polymers Derived from Pyridine-Alkynes
| Property | Potential Influence of this compound Moiety |
| Luminescence | The conjugated system can lead to fluorescence or phosphorescence. |
| Charge Transport | The pyridine ring can facilitate electron transport. |
| Band Gap Tuning | Modification at the bromine site can alter the electronic structure. |
| Solubility | The alcohol group can be modified to improve processability. |
This table is based on the general properties of related pyridine-containing polymers and represents a theoretical projection for materials derived from this compound.
Smart Materials and Responsive Systems
Smart materials, which can respond to external stimuli such as light, pH, or the presence of specific ions, represent a frontier in materials science. While there is no direct published research on the use of this compound in smart materials, its structure contains functionalities that are known to impart responsive behavior.
The nitrogen atom in the pyridine ring can be protonated or can coordinate to metal ions, leading to changes in the material's optical or electronic properties. This makes it a potential candidate for pH or ion sensors. The conjugated backbone that could be formed through polymerization of the alkyne group might exhibit changes in conformation or electronic state upon stimulation, forming the basis for responsive systems.
Strategic Intermediate in Agrochemical Development (excluding biological activity details)
The pyridine ring is a common scaffold in a wide range of agrochemicals, including herbicides, insecticides, and fungicides. The specific substitution patterns on the pyridine ring are crucial for their intended function. As a substituted pyridine derivative, this compound serves as a valuable intermediate in the synthesis of more complex agrochemical candidates.
The bromine atom on the pyridine ring is a key functional handle, allowing for the introduction of various other groups through cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. The propargyl alcohol side chain can also be modified through a variety of organic transformations. This versatility allows synthetic chemists to systematically modify the structure and explore its impact on the final compound's properties, a critical aspect of agrochemical research and development. While specific agrochemicals derived directly from this compound are not detailed in the available literature, the use of bromo-pyridyl intermediates is a well-established strategy in the field.
Table 2: Key Reactions for Modifying this compound in a Hypothetical Agrochemical Synthesis Pathway
| Reaction Type | Functional Group Targeted | Potential Outcome |
| Suzuki Coupling | Bromine on pyridine ring | Formation of a new carbon-carbon bond to introduce aryl or vinyl groups. |
| Sonogashira Coupling | Bromine on pyridine ring | Formation of a new carbon-carbon bond to introduce another alkyne. |
| Buchwald-Hartwig Amination | Bromine on pyridine ring | Formation of a new carbon-nitrogen bond to introduce amine functionalities. |
| Oxidation of Alcohol | Propargyl alcohol | Conversion to an aldehyde or carboxylic acid for further derivatization. |
| Etherification of Alcohol | Propargyl alcohol | Introduction of various ether linkages. |
This table illustrates common synthetic transformations that could be applied to this compound to generate a library of compounds for agrochemical screening.
Future Directions and Emerging Research Avenues
Exploration of Novel Catalytic Systems for Functionalization
The functionalization of 3-(5-Bromopyridin-2-yl)prop-2-yn-1-ol is a key area for future research, with the alkyne and the carbon-bromine bond presenting prime targets for catalytic transformation. Transition-metal catalysis, in particular, offers a vast toolkit for molecular elaboration. acs.org
Future work will likely focus on developing and applying novel catalytic systems to selectively modify the molecule. For instance, rhodium-catalyzed C-H bond functionalization could enable the synthesis of highly substituted pyridine (B92270) derivatives from terminal alkynes and ketoximes. nih.gov Similarly, palladium-catalyzed reactions, such as the bromoalkynylation of alkynes, provide a pathway to functionalized conjugated enynes. nih.gov The development of recyclable catalysts, such as copper supported on silica (B1680970) or biomaterials, could also be applied to reactions involving the alkyne group, such as cycloadditions, enhancing the sustainability of these transformations. mdpi.com
Research could systematically explore various catalysts to achieve diverse structural modifications, as detailed in the table below.
| Catalytic System | Target Functionality | Potential Transformation | Representative Catalyst Example |
| Palladium(0)/Ligand | C-Br Bond | Cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) | Pd(PPh₃)₄ |
| Copper(I) | Terminal Alkyne | Azide-Alkyne Cycloaddition (Click Chemistry) | Copper(I) acetate (B1210297) on silica mdpi.com |
| Rhodium(I)/Ligand | C-H Bonds/Alkyne | C-H Functionalization/Cyclization | [Rh(cod)₂]BF₄ with phosphite (B83602) ligands nih.gov |
| Gold(I)/Silver(I) | Alkyne/Alcohol | Hydrofunctionalization/Cycloisomerization | [AuCl(PPh₃)]/AgOTf |
These catalytic approaches would enable the diversification of the core structure, paving the way for the synthesis of a wide range of complex derivatives.
Development of Asymmetric Synthesis Approaches
The propargyl alcohol moiety in this compound contains a stereocenter if the alkyne is further functionalized, making the development of asymmetric syntheses a crucial research direction. Enantiomerically pure chiral alcohols are valuable intermediates in the synthesis of fine chemicals and complex molecules. nih.govnih.gov
Future efforts will likely concentrate on the enantioselective synthesis of the chiral alcohol itself or its derivatives. One major approach involves the asymmetric addition of a terminal alkyne to an aldehyde. nih.gov Specifically, a zinc-alkynylide derived from 2-ethynyl-5-bromopyridine could be added to formaldehyde (B43269) in the presence of a chiral ligand, such as a ProPhenol-type ligand, to yield the enantiomerically enriched target molecule. nih.gov
Another promising avenue is the chemoenzymatic approach. This could involve the asymmetric reduction of a corresponding prochiral ketone, 3-(5-bromopyridin-2-yl)-3-oxopropan-1-ol, using an alcohol dehydrogenase enzyme. Such methods have proven effective for preparing chiral alcohols bearing a pyridine ring with high enantiomeric excess. nih.gov
| Asymmetric Strategy | Key Components | Expected Outcome |
| Catalytic Asymmetric Alkynylation | Zinc Alkynylide, Aldehyde, Chiral ProPhenol Ligand | Enantioenriched Propargyl Alcohol nih.gov |
| Chemoenzymatic Reduction | Prochiral Ketone, Alcohol Dehydrogenase (e.g., from Lactobacillus kefir) | Chiral Secondary Alcohol with high enantiomeric excess nih.gov |
| Chiral Ligand-Metal Complex Reduction | Ynone, Chiral Catalyst | Enantioselective reduction to the propargyl alcohol nih.gov |
The development of these methods will be essential for accessing specific stereoisomers for various advanced applications.
Integration into Flow Chemistry Methodologies
Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch reactor, offers significant advantages in terms of safety, efficiency, scalability, and process control. numberanalytics.comresearchgate.net The integration of the synthesis and functionalization of this compound into flow chemistry methodologies represents a significant area for future development.
Given that reactions involving alkynes can be energetic, flow reactors provide superior heat and mass transfer, mitigating safety risks. numberanalytics.com Multi-step sequences, such as the synthesis of heterocycles like triazoles or pyrroles from alkyne precursors, can be streamlined into a single continuous process without the need for isolating intermediates. uc.ptcam.ac.uk For example, a flow setup could be designed for a Sonogashira coupling to form the carbon skeleton, followed by an in-line purification and a subsequent cycloaddition reaction at the alkyne.
The benefits of applying flow chemistry to pyridine synthesis are notable, including reduced reaction times and enhanced safety, particularly when handling hazardous reagents. numberanalytics.com This approach has been successfully used for various heterocyclic syntheses, demonstrating its versatility. mdpi.comsci-hub.se
| Flow Chemistry Advantage | Application to this compound Synthesis/Functionalization |
| Enhanced Safety | Better control over exothermic reactions involving the alkyne group. |
| Improved Efficiency | Reduced reaction times and potential for higher yields compared to batch processes. mdpi.com |
| Scalability | Straightforward scaling of production from milligram to kilogram quantities. researchgate.net |
| Automation & Integration | Potential for automated multi-step syntheses and in-line analysis. uc.pt |
Bio-Inspired Chemical Transformations
Drawing inspiration from biological systems, researchers are developing novel catalytic methods that mimic the efficiency and selectivity of enzymes. acs.org These bio-inspired transformations represent an exciting frontier for the functionalization of this compound, focusing purely on the chemical conversion pathways.
One promising area is the use of metal-organic frameworks (MOFs) as enzyme mimics. nih.gov MOFs can be designed with specific active sites integrated into their porous structures, providing a stable and recyclable heterogeneous catalyst. acs.org For instance, a MOF could be engineered to catalyze the selective oxidation of the primary alcohol to an aldehyde or carboxylic acid, or to facilitate addition reactions across the alkyne bond, mimicking the function of oxidoreductases or lyases. nih.gov The substrate scope of some natural enzymes, such as nitrogenases, has been shown to include terminal alkynes like propargyl alcohol, suggesting that engineered or mimetic versions could be developed for specific transformations. acs.orgnih.gov
These bio-inspired catalysts offer the potential for highly selective reactions under mild conditions, a key goal in modern synthetic chemistry. acs.org
Applications in Advanced Supramolecular Chemistry and Nanotechnology
The rigid, linear structure of the ethynylpyridine unit, combined with the coordinating ability of the pyridine nitrogen, makes this compound an excellent candidate for constructing advanced supramolecular assemblies and nanomaterials. mdpi.com
In supramolecular chemistry, pyridine-based ligands are extensively used to direct the self-assembly of metal-organic complexes into discrete architectures like macrocycles or extended coordination polymers. nih.govmdpi.com The alkyne group can participate in non-covalent interactions such as π-stacking, further stabilizing these assemblies. mdpi.com The terminal alcohol and the bromine atom also offer handles for post-assembly modification, allowing for the creation of multifunctional materials. For example, pyridine-containing ligands have been used to construct structurally switchable macrocycles and other dynamic assemblies. semanticscholar.org
In nanotechnology, molecules with such defined geometries can be used as building blocks for molecular wires or as components in surface-patterning applications. The ability of bis(1,2,3-triazolyl)pyridine macrocycles, which can be synthesized from azide-functionalized alkyne precursors, to form nanotube structures in the solid state highlights the potential for creating ordered nanostructures from derivatives of this compound. rsc.org
| Field | Potential Role of this compound | Key Structural Features |
| Supramolecular Chemistry | Ligand for coordination-driven self-assembly | Pyridine nitrogen for metal coordination; alkyne for rigidity and π-interactions mdpi.commdpi.com |
| Crystal Engineering | Tecton for designing crystalline networks | Hydrogen bonding (alcohol), halogen bonding (bromine), π-stacking (aromatic/alkyne) mdpi.com |
| Nanomaterials | Building block for functional materials | Rigid rod-like structure; sites for further functionalization |
Future research in these areas will focus on synthesizing novel macrocycles and polymers from this building block and exploring their unique structural and physical properties, excluding any biological applications.
Q & A
Basic Questions
Q. What are the standard synthetic routes for 3-(5-Bromopyridin-2-yl)prop-2-yn-1-ol?
- Methodology : The compound is typically synthesized via coupling reactions, such as Sonogashira or Suzuki-Miyaura, between 5-bromopyridine derivatives and propargyl alcohol precursors. For example, alkylation of bromopyridine intermediates under basic conditions (e.g., K₂CO₃ or NaH) in anhydrous solvents (e.g., DMF or THF) can yield the target compound. Key steps include temperature control (0–60°C) and inert atmosphere (N₂/Ar) to minimize side reactions .
- Purity Considerations : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended to achieve >97% purity, as noted in catalog specifications .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Spectroscopic Methods :
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., alkyne protons at δ 2.5–3.5 ppm) and carbon backbone.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (212.04 g/mol) and isotopic patterns (Br signature) .
Q. How should this compound be stored to maintain stability?
- Storage Conditions : Store at 0–6°C in airtight, light-resistant containers under inert gas (argon) to prevent degradation. Avoid prolonged exposure to moisture, as the propargyl alcohol group may undergo hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during bromopyridine alkylation?
- Key Strategies :
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Sonogashira reactions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates.
- Temperature Gradients : Gradual heating (25°C → 60°C) reduces undesired dimerization of the alkyne moiety .
- Monitoring : Use TLC or in-situ IR spectroscopy to track reaction progress and adjust parameters dynamically .
Q. What role does the bromine substituent play in the reactivity of this compound?
- Reactivity Insights :
- The bromine atom acts as a leaving group in cross-coupling reactions (e.g., Suzuki), enabling substitution with aryl/alkyl boronic acids.
- Its electron-withdrawing nature increases the electrophilicity of the pyridine ring, facilitating nucleophilic attacks at the C2 position .
Q. What computational tools predict the regioselectivity of reactions involving this compound?
- DFT Calculations : Density functional theory models (e.g., B3LYP/6-31G*) can simulate transition states to predict sites for electrophilic/nucleophilic attacks.
- Molecular Dynamics : Simulate solvent effects on reaction pathways, particularly for polar protic solvents that stabilize charged intermediates .
Application-Oriented Questions
Q. What in vitro assays evaluate the bioactivity of derivatives of this compound?
- Enzyme Inhibition : Fluorescence-based assays (e.g., cytochrome P450 inhibition) assess interactions with metabolic enzymes.
- Antimicrobial Screening : Broth microdilution tests determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains, as seen in structurally related bromopyridine compounds .
Q. How does the propargyl alcohol moiety influence click chemistry applications of this compound?
- Functionalization : The alkyne group participates in Huisgen cycloaddition with azides (CuAAC reaction) to generate triazole-linked conjugates.
- Case Study : Propargyl derivatives have been used to synthesize fluorescent probes for imaging studies, leveraging the stability of the triazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
